WHI-P154

Übersicht

Beschreibung

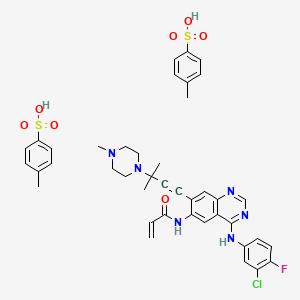

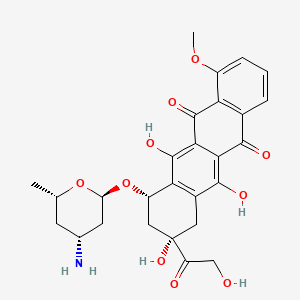

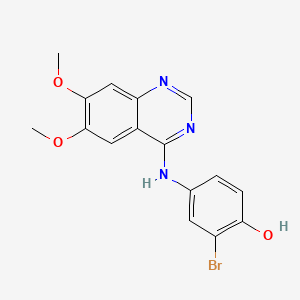

2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol is a compound with the molecular formula C16H14BrN3O3 . It has a molecular weight of 376.21 g/mol . This compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol . The InChI code is InChI=1S/C16H14BrN3O3/c1-22-14-6-10-12(7-15(14)23-2)18-8-19-16(10)20-9-3-4-13(21)11(17)5-9/h3-8,21H,1-2H3,(H,18,19,20) . The canonical SMILES representation is COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)O)Br)OC .Physical And Chemical Properties Analysis

As mentioned earlier, 2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol is a solid compound . It has a molecular weight of 376.21 g/mol . More specific physical and chemical properties are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Krebsforschung

WHI-P154 hat sich als Induktor von Apoptose und Zelltod in menschlichen Glioblastom-Zelllinien U373 und U87 erwiesen. In Kombination mit EGF hemmt es das Tumorwachstum in Maus-Xenograft-Modellen, was auf sein Potenzial als therapeutisches Mittel in der Krebsbehandlung hindeutet .

Entzündung und Immunantwort

Als Inhibitor der Janus-Kinase 3 (JAK3) kann this compound die durch Lipopolysaccharide (LPS) induzierte Expression von Stickstoffmonoxid-Synthase und die Produktion von Stickstoffmonoxid in Makrophagen und menschlichen Epithelzellen hemmen. Dies deutet auf seine Rolle bei der Modulation von Entzündungsreaktionen hin .

Neurologische Anwendungen

this compound fördert die Differenzierung von neuronalen Vorläuferzellen der Maus zu Neuronen und Oligodendrozyten, blockiert aber die Astrozytendifferenzierung. Es hebt auch die durch PDGF induzierten Steigerungen des Neuritenwachstums aus menschlichen neuronalen Vorläuferzellen auf, was auf sein Potenzial in der Neurologie hinweist .

Kinase-Hemmung

Neben JAK3 zeigt this compound eine signifikante Hemmung anderer Kinasen, darunter der epidermalen Wachstumsfaktor-Rezeptor (EGFR), der vaskulären endothelialen Wachstumsfaktor-Rezeptor (VEGFR), Src, Abl, MAPK und PI3K. Dieses breite Kinase-Hemmungsspektrum deutet auf seine Nützlichkeit bei verschiedenen Störungen im Zusammenhang mit Signalwegen hin .

Chemotherapie-Verbesserung

this compound verstärkt die chemotherapeutische Wirkung von Antikrebsmitteln, wodurch die Wirksamkeit bestehender Krebsbehandlungen möglicherweise erhöht wird, indem Mechanismen der Medikamentenresistenz überwunden oder synergistische Effekte erzielt werden .

Wirkmechanismus

Target of Action

WHI-P154, also known as 2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol, is primarily an inhibitor of Janus kinase 3 (JAK3) . It has IC₅₀ values of 28 and 128 μM against human and mouse proteins, respectively . In addition to JAK3, this compound has been reported to show significant inhibition of other kinases, including the epidermal growth factor receptor (EGFR) in the nanomolar range .

Mode of Action

This compound interacts with its primary target, JAK3, inhibiting its activity . This inhibition disrupts the JAK/STAT signaling pathway, which plays a crucial role in the immune response and cell growth . This compound also inhibits EGFR, a receptor tyrosine kinase that regulates cell proliferation and survival .

Biochemical Pathways

The inhibition of JAK3 and EGFR by this compound affects several biochemical pathways. In the JAK/STAT pathway, the inhibition of JAK3 prevents the activation of STAT proteins, disrupting signal transduction . The inhibition of EGFR leads to decreased activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which regulate cell proliferation and survival .

Pharmacokinetics

It is recommended to prepare fresh stock solutions before use and to avoid repeated freeze-thaw cycles . The compound has low solubility in aqueous media, and for use as a cell culture supplement, the stock solution should be diluted into culture medium immediately before use .

Result of Action

The inhibition of JAK3 and EGFR by this compound has several cellular effects. It promotes the differentiation of mouse neuronal precursor cells to neurons and oligodendrocytes, but blocks astrocyte differentiation . It also abolishes PDGF-induced increases in neurite outgrowth from human neural progenitor cells . In the context of immunology, this compound inhibits lipopolysaccharide-induced nitric oxide synthase expression and nitric oxide production in macrophages and human epithelial cells . In cancer research, it has been shown to induce apoptosis and cell death in human glioblastoma cell lines U373 and U87 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is stable at -20°C as supplied and should be protected from prolonged exposure to light . The compound’s performance can be affected by the storage conditions of the stock solution . Furthermore, the compound’s action in cell culture can be influenced by the final DMSO concentration, as concentrations above 0.1% may lead to potential cell toxicity .

Biochemische Analyse

Biochemical Properties

WHI-P154 plays a crucial role in biochemical reactions. It interacts with enzymes such as JAK3 and EGFR, inhibiting their activity . The nature of these interactions involves the compound binding to these enzymes, thereby reducing their function .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to enhance the sensitivity of ABCG2-overexpressing cells to its substrates .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an inhibitor of JAK3 and EGFR, binding to these enzymes and reducing their activity .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transporters or binding proteins

Eigenschaften

IUPAC Name |

2-bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O3/c1-22-14-6-10-12(7-15(14)23-2)18-8-19-16(10)20-9-3-4-13(21)11(17)5-9/h3-8,21H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIAKDAYHRWZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274407 | |

| Record name | WHI-P154 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211555-04-3 | |

| Record name | Whi P154 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WHI-P154 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 211555-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WHI-P 154 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG8BT6T9MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of WHI-P154?

A1: this compound is a potent and relatively selective inhibitor of Janus kinase 3 (JAK3). [] It has demonstrated significantly less inhibitory activity against other JAK family members like JAK1 and JAK2. []

Q2: How does this compound interact with JAK3 at the molecular level?

A2: Based on homology modeling and docking studies, this compound is predicted to bind within the catalytic site of JAK3. [] The presence of a 4'-hydroxyl group on its phenyl ring is crucial for this interaction, facilitating hydrogen bonding with Asp-967, a key residue within JAK3's active site. []

Q3: What are the downstream consequences of JAK3 inhibition by this compound?

A3: this compound, by inhibiting JAK3, disrupts downstream signaling pathways, ultimately impacting cellular processes. Some observed effects include:

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound is C16H14BrN3O3, and its molecular weight is 376.21 g/mol. [, ]

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, proton and carbon NMR (1H and 13C NMR), UV-Vis, and infrared (IR) spectroscopic data have been reported for this compound, providing information about its structure and functional groups. []

Q6: Does this compound possess any catalytic properties?

A6: No, this compound is not known to function as a catalyst. It acts as an inhibitor by binding to the active site of JAK3, preventing the enzyme from catalyzing its normal phosphorylation reactions.

Q7: Have computational methods been employed in the study of this compound?

A7: Yes, homology modeling was crucial in predicting the binding mode of this compound to the JAK3 active site. [] Docking studies were also performed to estimate binding affinities (Ki values) of this compound and its derivatives, providing insights into structure-activity relationships. [] More recently, molecular dynamics simulations and Markov state models (MSMs) have been used to predict the conformational variability of Abl tyrosine kinase, a target structurally related to JAK3, and to assess the binding of this compound to various Abl conformations. []

Q8: How do structural modifications of this compound influence its JAK3 inhibitory activity?

A8: Studies have revealed that the 4'-hydroxyl group on the phenyl ring of this compound is essential for its potent JAK3 inhibitory activity. [] Compounds lacking this group showed significantly reduced inhibitory activity against JAK3. [] This suggests that the 4'-hydroxyl group is critical for binding to the JAK3 active site, likely through interactions with Asp-967. []

Q9: Does the presence of bromine atoms in this compound affect its activity?

A9: While the 4'-hydroxyl group is crucial for activity, the presence and position of bromine atoms appear to have a more subtle effect. Analogs with additional bromine substituents on the phenyl ring, like WHI-P97, have been synthesized and tested. [, ] While these compounds retain JAK3 inhibitory activity, further research is needed to fully elucidate the impact of bromine substitutions on potency, selectivity, and other pharmacological properties.

Q10: What is known about the dissolution and solubility of this compound?

A10: Currently, there is limited information available in the provided research regarding the dissolution rate and solubility of this compound in various media. These factors can significantly impact its bioavailability and efficacy. Further studies are required to understand its solubility profile and optimize its formulation for improved therapeutic potential.

Q11: Are there other JAK3 inhibitors besides this compound, and how do they compare?

A11: Yes, several other JAK3 inhibitors have been developed. Tofacitinib, ruxolitinib, and baricitinib are examples of JAK inhibitors that have been approved for clinical use in various inflammatory conditions.

Q12: What are some of the key tools and resources used in this compound research?

A12: Research on this compound relies on a combination of experimental and computational approaches, including:

Q13: When was this compound first reported, and what were the key findings?

A13: this compound was first reported in 1998 as a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. [] Researchers discovered that this compound induced apoptotic cell death in glioblastoma cell lines at micromolar concentrations. [] Subsequent studies revealed that this compound acted as a potent and selective inhibitor of JAK3, a tyrosine kinase involved in various cellular processes including immune cell signaling. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

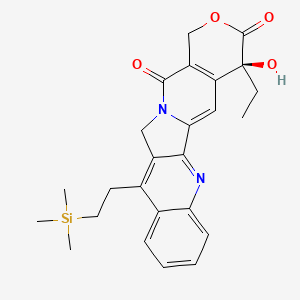

![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)